8-(4,6-dimethoxypyrimidin-2-yl)oxy-4-methyl-2H-phthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4,6-Dimethoxypyrimidin-2-yl)oxy-4-methyl-2H-phthalazin-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phthalazinone core substituted with a dimethoxypyrimidinyl group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4,6-dimethoxypyrimidin-2-yl)oxy-4-methyl-2H-phthalazin-1-one typically involves multi-step organic reactions. One common method involves the reaction of 4,6-dimethoxypyrimidine with a suitable phthalazinone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
8-(4,6-Dimethoxypyrimidin-2-yl)oxy-4-methyl-2H-phthalazin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethoxypyrimidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO as solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives with additional oxygen functionalities, while reduction could produce partially or fully reduced phthalazinone compounds .
Scientific Research Applications
8-(4,6-Dimethoxypyrimidin-2-yl)oxy-4-methyl-2H-phthalazin-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 8-(4,6-dimethoxypyrimidin-2-yl)oxy-4-methyl-2H-phthalazin-1-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the context of its application, such as inhibiting a key enzyme in a metabolic pathway or binding to a receptor to modulate cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((4,6-Dimethoxypyrimidin-2-yl)oxy)phenyl)-4-(piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidine
- Pyribenzoxim
- Bensulfuron-methyl
Uniqueness
8-(4,6-Dimethoxypyrimidin-2-yl)oxy-4-methyl-2H-phthalazin-1-one is unique due to its specific substitution pattern on the phthalazinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
917376-27-3 |
---|---|
Molecular Formula |
C15H14N4O4 |
Molecular Weight |
314.30 g/mol |
IUPAC Name |
8-(4,6-dimethoxypyrimidin-2-yl)oxy-4-methyl-2H-phthalazin-1-one |
InChI |
InChI=1S/C15H14N4O4/c1-8-9-5-4-6-10(13(9)14(20)19-18-8)23-15-16-11(21-2)7-12(17-15)22-3/h4-7H,1-3H3,(H,19,20) |
InChI Key |
ZDKXJFILVZYXOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C2=C1C=CC=C2OC3=NC(=CC(=N3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.